Cas no 2248188-52-3 ((2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol)

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is a chiral fluorinated alcohol featuring a cyclobutyl scaffold with geminal difluorination. The stereospecific (2R) configuration and methyl substitution at the β-position enhance its utility in asymmetric synthesis and medicinal chemistry applications. The difluorocyclobutyl group imparts metabolic stability and lipophilicity, making it valuable for modulating pharmacokinetic properties in drug design. Its propanol tail provides a functional handle for further derivatization, enabling incorporation into complex molecular architectures. This compound is particularly useful in the development of bioactive molecules where fluorine substitution and stereochemical precision are critical. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol structure
2248188-52-3 structure
Product name:(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol
CAS No:2248188-52-3
MF:C8H14F2O
Molecular Weight:164.192969799042
CID:6441234
PubChem ID:137939290

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-6507150
    • (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol
    • 2248188-52-3
    • インチ: 1S/C8H14F2O/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3/t6-/m1/s1
    • InChIKey: WCNXWUTVEZZCBT-ZCFIWIBFSA-N
    • SMILES: FC1(CC(C[C@@H](C)CO)C1)F

計算された属性

  • 精确分子量: 164.10127139g/mol
  • 同位素质量: 164.10127139g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 128
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 20.2Ų

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6507150-0.1g
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol
2248188-52-3 95.0%
0.1g
$2648.0 2025-03-14
Enamine
EN300-6507150-0.05g
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol
2248188-52-3 95.0%
0.05g
$2528.0 2025-03-14
Enamine
EN300-6507150-1.0g
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol
2248188-52-3 95.0%
1.0g
$3009.0 2025-03-14
Enamine
EN300-6507150-5.0g
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol
2248188-52-3 95.0%
5.0g
$8725.0 2025-03-14
Enamine
EN300-6507150-10.0g
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol
2248188-52-3 95.0%
10.0g
$12938.0 2025-03-14
Enamine
EN300-6507150-0.25g
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol
2248188-52-3 95.0%
0.25g
$2768.0 2025-03-14
Enamine
EN300-6507150-0.5g
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol
2248188-52-3 95.0%
0.5g
$2889.0 2025-03-14
Enamine
EN300-6507150-2.5g
(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol
2248188-52-3 95.0%
2.5g
$5897.0 2025-03-14

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol 関連文献

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-olに関する追加情報

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol: A Comprehensive Overview

The compound with CAS No. 2248188-52-3, commonly referred to as (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol, has garnered significant attention in the fields of organic chemistry and pharmacology. This chiral alcohol is characterized by its unique structure, featuring a cyclobutane ring substituted with two fluorine atoms and a methyl group attached to the second carbon of a propane backbone. The stereochemistry at the second carbon (R configuration) plays a crucial role in its biological activity and synthetic applications.

Recent studies have highlighted the potential of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol as a building block in drug discovery. Its rigid cyclobutane ring and fluorinated substituents make it an attractive candidate for exploring novel bioactive molecules. Researchers have employed this compound in the synthesis of complex natural product analogs, demonstrating its versatility in organic synthesis.

In terms of synthesis, (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol can be prepared via various routes, including enantioselective reductions and ring-closing reactions. One notable method involves the use of a chiral catalyst to achieve high enantiomeric excess during the reduction step. This approach not only ensures the desired stereochemistry but also enhances the efficiency of the synthesis process.

The biological activity of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol has been explored in several recent studies. For instance, it has been shown to exhibit moderate inhibitory effects on certain enzymes involved in metabolic pathways. These findings suggest that the compound could serve as a lead molecule for developing therapeutic agents targeting specific diseases.

From an environmental perspective, (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol demonstrates moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments remains a topic of ongoing research. Regulatory agencies are closely monitoring its potential impact on ecosystems to ensure safe handling and disposal practices.

In conclusion, (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol stands out as a promising compound with diverse applications in organic chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a valuable tool for researchers in these fields.

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